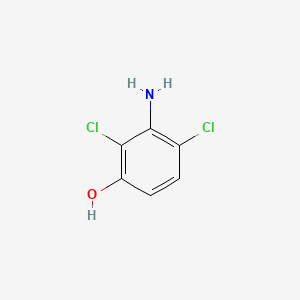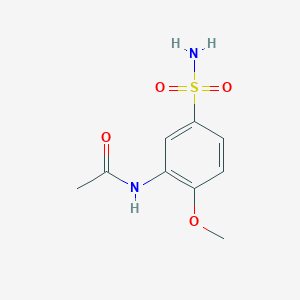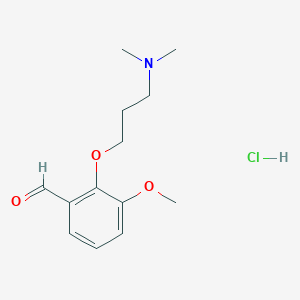
3-アミノ-2,4-ジクロロフェノール
概要
説明
3-Amino-2,4-dichlorophenol, also known as 3-Amino-2,4-DCP, is a synthetic compound that has been used in scientific research for several decades. It is an aminophenol, which is a type of phenolic compound characterized by the presence of an amino group attached to a phenol group. This compound has a variety of uses in research, including synthesis, biochemical and physiological studies, and drug development.
科学的研究の応用
ここでは、「3-アミノ-2,4-ジクロロフェノール」の科学研究における用途について、6つのユニークな用途に焦点を当てて包括的な分析を行います。
染料工業
3-アミノ-2,4-ジクロロフェノールは、その優れた染料親和性により、染料工業の中間体として使用されます。 様々な産業目的で使用される染料の合成に重要な役割を果たしています .
有機合成
この化合物は、有機合成において重要な合成成分として役立ちます。 その特性は、様々な化学製品で使用できる複雑な有機分子を作成するために価値があります .
医薬品用途
抗生物質や農薬など、特定の医薬品の合成に使用されます。 その化学構造により、様々な薬物化合物に組み込むことができます .
環境用途
この化合物は、特に水溶液からのクロロフェノールなどの汚染物質の吸着において、環境研究に関係しています。 これは、水処理および浄化プロセスにとって重要です .
農薬および除草剤の製造
3-アミノ-2,4-ジクロロフェノールは、中間体として、植物成長調整剤、防腐剤、殺虫剤、除草剤の製造に使用されます。 これらの役割におけるその有効性は、農薬における重要な構成要素となっています .
触媒作用
触媒作用において、この化合物は、過硫酸塩などの酸化剤を用いて、ジクロロフェノールなどの環境汚染物質の分解のための触媒を作成するために、バイオチャなどの材料に担持することができます .
各用途は、3-アミノ-2,4-ジクロロフェノールのユニークな化学的性質を利用して、様々な産業および研究分野を効果的に支援しています。
ChemBK - 4-氨基-2,3-二氯苯酚 Springer - Controllable synthesis of uniform flower-shaped covalent organic… Springer - Performance and mechanism of biochar@FeMg-LDH for efficient… Springer - Adsorption of chlorophenols from aqueous solution over amino-modified… ChemBK - Phenol, 3-amino-2,4-dichloro-
Safety and Hazards
作用機序
Target of Action
3-Amino-2,4-dichlorophenol is a type of chlorophenol, a group of compounds that are known to be environmental pollutants Chlorophenols in general are known to interact with various enzymes and proteins in organisms, disrupting normal cellular functions .
Mode of Action
It’s known that chlorophenols can cause toxicity in organisms due to their carcinogenic, mutagenic, and cytotoxic properties . They can alter the plasticity of cell walls, influence protein production, and increase ethylene production .
Biochemical Pathways
The degradation of chlorophenols, including 3-Amino-2,4-dichlorophenol, involves various biochemical pathways. Microorganisms, including bacteria, fungi, actinomycetes, and yeast, can metabolize these compounds for energy and carbon sources . The initial steps before degradation involve various enzymes, and the process provides insights into the degradation of various recalcitrant compounds .
Pharmacokinetics
It’s known that the compound is soluble in alcohol and ketone, slightly soluble in acid and alkali, and insoluble in water , which could influence its bioavailability.
Result of Action
The result of the action of 3-Amino-2,4-dichlorophenol is largely dependent on its environmental context. For instance, in a nitrogen-limiting setting, the fungus P. chrysosporium was able to completely mineralize 2,4-dichlorophenol . This suggests that 3-Amino-2,4-dichlorophenol might also be degraded under certain conditions, leading to its removal from the environment.
Action Environment
The action of 3-Amino-2,4-dichlorophenol is influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the removal rate of 2,4-dichlorophenol . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other substances .
生化学分析
Biochemical Properties
3-Amino-2,4-dichlorophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate for certain enzymes, leading to its transformation into various metabolites. For instance, it interacts with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The nature of these interactions often involves the hydroxylation of the phenol ring, resulting in the formation of more hydrophilic metabolites that can be more easily excreted from the body .
Cellular Effects
The effects of 3-Amino-2,4-dichlorophenol on cellular processes are diverse and depend on the concentration and duration of exposure. At lower concentrations, this compound can influence cell signaling pathways by modulating the activity of certain kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, 3-Amino-2,4-dichlorophenol has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways . At higher concentrations, it may induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-2,4-dichlorophenol involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, 3-Amino-2,4-dichlorophenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2,4-dichlorophenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical agents . Long-term exposure to 3-Amino-2,4-dichlorophenol in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of 3-Amino-2,4-dichlorophenol in animal models vary with different dosages. At low doses, it may have minimal or no observable effects on the animals. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur. These effects are dose-dependent and can vary between different animal species .
Metabolic Pathways
3-Amino-2,4-dichlorophenol is involved in several metabolic pathways, primarily those related to its detoxification and excretion. It is metabolized by cytochrome P450 enzymes, which hydroxylate the phenol ring, making the compound more hydrophilic and easier to excrete . Additionally, it can undergo conjugation reactions with glucuronic acid or sulfate, further increasing its solubility and facilitating its elimination from the body .
Transport and Distribution
Within cells and tissues, 3-Amino-2,4-dichlorophenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 3-Amino-2,4-dichlorophenol can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .
特性
IUPAC Name |
3-amino-2,4-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZWFBWUASJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210684 | |
| Record name | 3-Amino-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61693-42-3 | |
| Record name | 3-Amino-2,4-dichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61693-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,4-dichlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061693423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,4-dichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2,4-DICHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551I6ZAE4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)


![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)


![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)


![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)


